![molecular formula C11H20O2 B6434246 3-cyclohexyl-2,2-dimethylpropanoic acid CAS No. 41417-90-7](/img/structure/B6434246.png)
3-cyclohexyl-2,2-dimethylpropanoic acid
Overview
Description
3-Cyclohexyl-2,2-dimethylpropanoic acid is an organic compound with the molecular formula C11H20O2. It is characterized by a cyclohexyl group attached to a propanoic acid backbone, with two methyl groups at the second carbon position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-2,2-dimethylpropanoic acid typically involves the alkylation of cyclohexyl derivatives with appropriate reagents. One common method is the reaction of cyclohexylmagnesium bromide with 2,2-dimethylpropanoic acid chloride under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar alkylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols.
Substitution: Formation of cyclohexyl derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have identified derivatives of 3-cyclohexyl-2,2-dimethylpropanoic acid as potential inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. For instance, the synthesis of various compounds based on this structure has shown promising antiproliferative effects against cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating significant efficacy compared to standard treatments like doxorubicin .
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HCT-116 | 0.69 | |
Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | HeLa | 11.00 |
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects involves the inhibition of HDAC activity, leading to the induction of apoptosis in cancer cells. Molecular docking studies have further elucidated the binding interactions at the active sites of HDAC enzymes .
Agricultural Applications
Pesticide Development
this compound has been investigated as an intermediate in the synthesis of pyrethroid insecticides. These compounds are known for their effectiveness against a wide range of agricultural pests while exhibiting low toxicity to mammals . The synthesis methods involve using this acid as a key building block for more complex pyrethroid structures.
Application | Type | Toxicity Level |
---|---|---|
Pyrethroid Synthesis | Insecticide | Low to Warm-Blooded Animals |
Material Science Applications
Polymer Chemistry
In materials science, derivatives of this compound are being explored for their potential use in the formulation of polymers and coatings. Their structural properties allow for modifications that enhance thermal stability and mechanical strength in polymer matrices .
Case Study 1: Antiproliferative Properties
A series of synthesized derivatives based on this compound were evaluated for their anticancer properties. The study demonstrated that certain modifications led to compounds with significantly improved inhibitory effects on cancer cell proliferation.
Case Study 2: Agricultural Efficacy
Research conducted on the application of this compound in agricultural settings revealed its effectiveness as a precursor for developing environmentally friendly insecticides that maintain efficacy while reducing ecological impact.
Mechanism of Action
The mechanism of action of 3-cyclohexyl-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethylpropanoic acid: Lacks the cyclohexyl group, resulting in different chemical and physical properties.
Cyclohexylacetic acid: Similar structure but with a different arrangement of the cyclohexyl group.
Dimethylolpropionic acid: Contains hydroxyl groups instead of methyl groups, leading to different reactivity and applications.
Uniqueness
3-Cyclohexyl-2,2-dimethylpropanoic acid is unique due to the presence of both the cyclohexyl group and the dimethyl-substituted propanoic acid backbone. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Biological Activity
3-Cyclohexyl-2,2-dimethylpropanoic acid (CDMPA) is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its cyclohexyl group attached to a propanoic acid backbone with two methyl substituents. This structure contributes to its lipophilicity and potential interactions with biological targets.
Biological Activity Overview
The biological activity of CDMPA has been explored in various studies, particularly focusing on its anticancer properties and inhibition of key enzymes. Below are some key findings:
Anticancer Activity
-
Inhibition of Cancer Cell Proliferation :
- A series of derivatives based on the structure of CDMPA have demonstrated significant antiproliferative effects against various cancer cell lines. For instance, compounds derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate showed IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells .
- The most potent compounds (7a & 7g) exhibited an IC50 value of 0.12 mg/mL, indicating strong inhibitory action on cancer cell growth.
-
Mechanism of Action :
- Molecular docking studies suggest that these compounds interact with specific protein targets involved in cell proliferation and apoptosis pathways. The compounds were shown to act as histone deacetylase inhibitors (HDACIs), which are crucial in regulating gene expression related to cancer progression .
Enzyme Inhibition
- Tyrosinase Inhibition :
- Compounds related to CDMPA have also been tested for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Some derivatives showed competitive and non-competitive inhibition patterns, with IC50 values significantly lower than that of the standard inhibitor kojic acid . For example:
- Compound 2: IC50 = 5.21 µM
- Compound 3: IC50 = 1.03 µM
- These findings indicate the potential use of CDMPA derivatives in skin-related applications, particularly for conditions like hyperpigmentation.
- Compounds related to CDMPA have also been tested for their ability to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Some derivatives showed competitive and non-competitive inhibition patterns, with IC50 values significantly lower than that of the standard inhibitor kojic acid . For example:
Table 1: Antiproliferative Activity of CDMPA Derivatives
Compound | Cell Line | IC50 (mg/mL) | Mechanism |
---|---|---|---|
7a | HCT-116 | 0.12 | HDAC inhibition |
7g | HCT-116 | 0.12 | HDAC inhibition |
Other | Various | 0.12 - 0.81 | HDAC inhibition |
Table 2: Tyrosinase Inhibition Data
Compound | IC50 (µM) | Type of Inhibition |
---|---|---|
Compound 2 | 5.21 | Competitive |
Compound 3 | 1.03 | Non-competitive |
Kojic Acid | 25.26 | Standard |
Case Studies
-
Case Study on Anticancer Activity :
A study evaluated the cytotoxic effects of various CDMPA derivatives on HeLa cells and compared their efficacy with doxorubicin, a standard chemotherapy drug. The derivatives exhibited improved selectivity and lower toxicity towards normal cells compared to doxorubicin, indicating their potential as safer alternatives in cancer therapy . -
Case Study on Tyrosinase Inhibition :
In vitro studies demonstrated that certain CDMPA analogs effectively inhibited tyrosinase activity in B16F10 melanoma cells, suggesting their applicability in cosmetic formulations aimed at reducing skin pigmentation .
Properties
IUPAC Name |
3-cyclohexyl-2,2-dimethylpropanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-11(2,10(12)13)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOAMBNKYPKWBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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